molecular formula C23H21ClN2O4S B2474133 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 370851-27-7

5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2474133
CAS RN: 370851-27-7
M. Wt: 456.94
InChI Key: QNWSTCPKUVBIQY-UHFFFAOYSA-N
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Description

The compound “5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It has a molecular formula of C23H21ClN2O4S and an average mass of 456.942 Da .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Heteroaromatics from Methyl Phenyl Sulfone : This compound can be synthesized from precursors like methyl phenyl sulfone, highlighting its relevance in preparing pharmaceutically important heteroaromatics, such as 5-substituted pyrazoles (Yokoyama, Tsuji, & Imamoto, 1984).
  • Crystal Structure Analysis : Studies involving tetrazole derivatives and their crystal structure provide insights into the spatial arrangement and potential interactions within similar compounds, indicating the importance of X-ray crystallography in understanding the molecular conformation (Al-Hourani et al., 2015).

Biological Activities

  • Antimicrobial Properties : Research on pyrazolopyrimidines incorporated with sulfonyl groups has shown that certain derivatives exhibit significant antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
  • Inhibition of Cyclooxygenase-2 Enzyme : Docking studies on tetrazole derivatives have been used to understand the orientation and interaction of molecules within the active site of cyclooxygenase-2 enzyme, providing a basis for the development of COX-2 inhibitors (Al-Hourani et al., 2015).

Chemical Reactions and Mechanisms

  • Synthesis via 1,3-Dipolar Cycloaddition : The versatility of vinyl sulfones as chemical equivalents of acetylenes in reactions with diphenyldiazomethane to form pyrazole derivatives highlights innovative approaches in synthesizing complex molecules (Vasin et al., 2015).
  • Lead Identification for CCR4 Antagonists : The identification of heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists through a knowledge-based library synthesis underscores the potential therapeutic applications of these compounds (Miah et al., 2014).

properties

IUPAC Name

2-(benzenesulfonyl)-3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-29-22-13-12-16(14-23(22)30-2)20-15-21(18-10-6-7-11-19(18)24)26(25-20)31(27,28)17-8-4-3-5-9-17/h3-14,21H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSTCPKUVBIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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